

Spectroscopic Analysis of Diethyl 2-methylenemalonate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 2-methylenemalonate

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This guide provides a comparative analysis of the spectroscopic data for **Diethyl 2-methylenemalonate** and its structurally related alternatives, Diethyl malonate and Diethyl ethylmalonate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Diethyl 2-methylenemalonate** and its alternatives. This data is essential for distinguishing between these closely related structures.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Diethyl 2-methylenemalonate	~6.4	s	-	=CH ₂
4.29	q	7.1	-OCH ₂ CH ₃	
1.33	t	7.1	-OCH ₂ CH ₃	
Diethyl malonate[1]	4.19	q	7.1	-OCH ₂ CH ₃
3.34	s	-	-CH ₂ -	
1.26	t	7.1	-OCH ₂ CH ₃	
Diethyl ethylmalonate[2][3]	4.18	q	7.1	-OCH ₂ CH ₃
3.17	t	7.4	-CH(CH ₂ CH ₃)-	
1.91	quintet	7.4	-CH(CH ₂ CH ₃)-	
1.25	t	7.1	-OCH ₂ CH ₃	
0.89	t	7.4	-CH(CH ₂ CH ₃)-	

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

Compound	Chemical Shift (δ) ppm	Assignment
Diethyl 2-methylenemalonate	~165	C=O
~135	=C(CO ₂ Et) ₂	
~128	=CH ₂	
~62	-OCH ₂ CH ₃	
~14	-OCH ₂ CH ₃	
Diethyl malonate[1][4][5]	167.1	C=O
61.5	-OCH ₂ CH ₃	
41.7	-CH ₂ -	
14.1	-OCH ₂ CH ₃	
Diethyl ethylmalonate[2][6]	168.8	C=O
61.2	-OCH ₂ CH ₃	
52.3	-CH-	
20.3	-CH ₂ CH ₃	
14.0	-OCH ₂ CH ₃	
11.9	-CH ₂ CH ₃	

IR Spectral Data

Infrared (IR) spectroscopy identifies functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	Wavenumber (cm ⁻¹)	Assignment
Diethyl 2-methylenemalonate	~1730	C=O stretch (ester)
~1640	C=C stretch	
~1200-1000	C-O stretch	
Diethyl malonate[7]	1757, 1740	C=O stretch (ester)
1300-1000	C-O stretch	
Diethyl ethylmalonate[2]	~1735	C=O stretch (ester)
~1200-1000	C-O stretch	

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
Diethyl 2-methylenemalonate	172	127, 99, 53
Diethyl malonate[8][9][10]	160	115, 88, 60, 43
Diethyl ethylmalonate[2][11]	188	143, 115, 88, 70

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

- ^1H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Spectral width: -10 to 220 ppm
- Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for ^{13}C (residual CDCl_3).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used.
- Parameters:
 - Spectral range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}

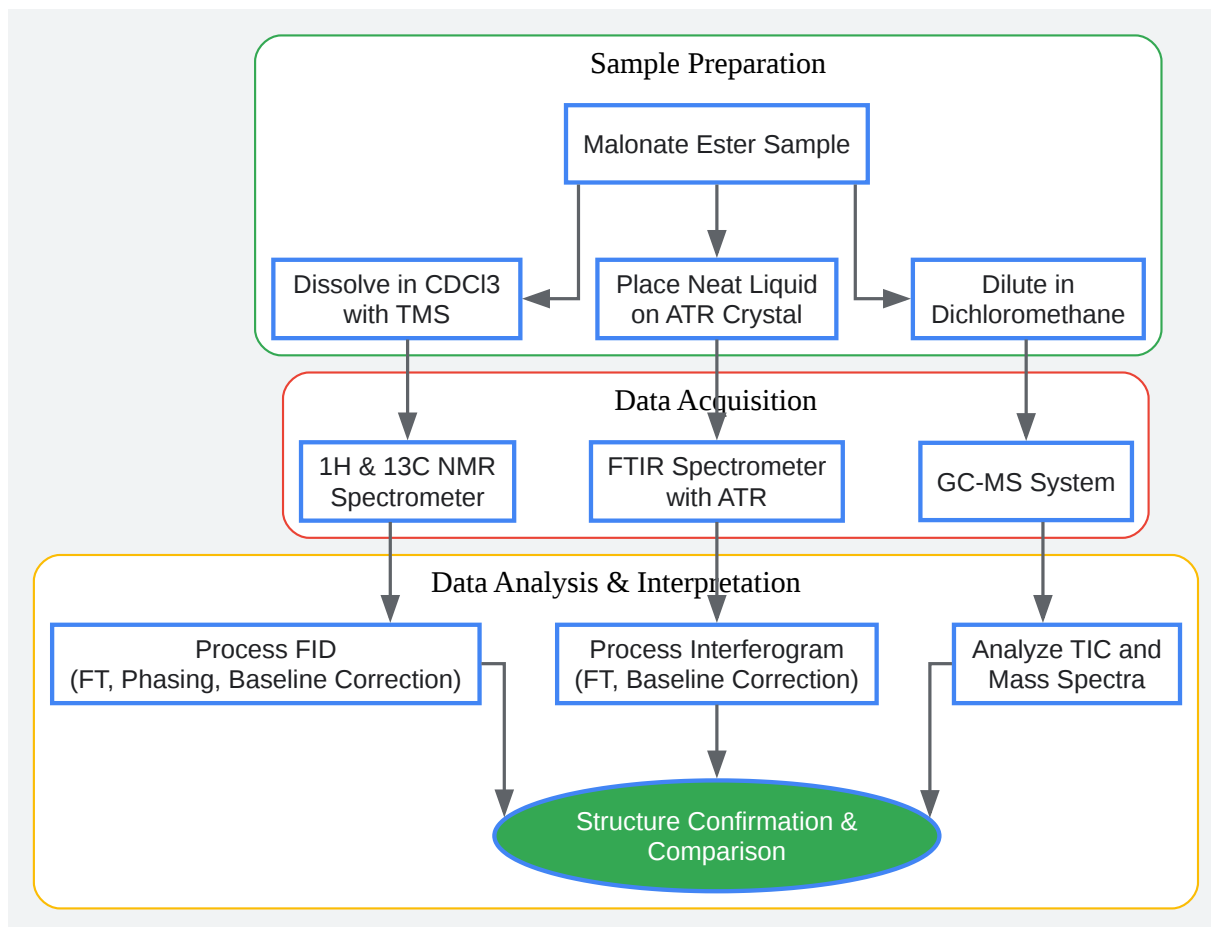
- Number of scans: 32
- Data Processing: The spectrum was baseline corrected and the peak positions were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The sample was diluted to approximately 1 mg/mL in dichloromethane.
- Instrumentation: A gas chromatograph coupled to a mass selective detector was used.
- GC Parameters:
 - Injector temperature: 250 °C
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
 - Oven program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV
 - Mass range: 40-400 amu
 - Source temperature: 230 °C
 - Quadrupole temperature: 150 °C
- Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte were analyzed.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for the characterization of malonate esters.



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Caption: General workflow for the spectroscopic analysis of malonate esters.

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